

# Application Note: High-Performance Liquid Chromatography (HPLC) for Methaniazide Analysis

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## Compound of Interest

Compound Name: *Methaniazide*

Cat. No.: *B076274*

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## Introduction

**Methaniazide** is a derivative of isoniazid, a primary drug used in the treatment of tuberculosis. Accurate and reliable quantification of **Methaniazide** in pharmaceutical formulations and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Methaniazide**. The described protocol is designed to separate **Methaniazide** from its potential degradation products, ensuring specificity and accuracy.

## Principle

The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. The method leverages the principles of reversed-phase chromatography, where the nonpolar stationary phase retains the analyte, and a polar mobile phase facilitates its elution. Detection is performed using a UV-Vis detector at a wavelength determined to be the absorption maximum for **Methaniazide**. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV-Vis detector is suitable for this analysis.

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m particle size
Mobile Phase	0.01 M Potassium Dihydrogen Orthophosphate : Methanol (85:15 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	Ambient (25 °C)
Detection Wavelength	254 nm
Run Time	10 minutes

### Reagent and Standard Preparation

- Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC-grade water to make a 0.01 M solution. Filter and degas the buffer. Mix with methanol in the specified ratio.
- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of **Methaniazide** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

### Sample Preparation

- For Pharmaceutical Formulations (e.g., Tablets):

- Weigh and finely powder a representative number of tablets.
- Transfer an amount of powder equivalent to a single dose of **Methaniazide** into a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up to the volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter before injection.
- For Biological Matrices (e.g., Plasma):
  - Perform a protein precipitation step by adding a threefold volume of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
  - Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
  - Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a known volume of mobile phase.
  - Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

## Method Validation Summary

The analytical method was validated as per ICH guidelines, and the key performance parameters are summarized below.

Validation Parameter	Result
Linearity Range	15 - 90 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.671 µg/mL [1]
Limit of Quantification (LOQ)	2.033 µg/mL [1]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Retention Time	Approximately 3.0 minutes [1]

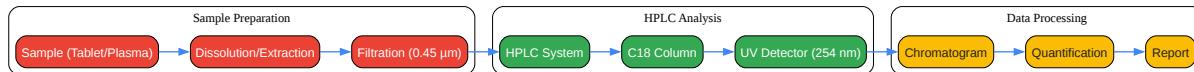
## Forced Degradation Studies

To establish the stability-indicating nature of the method, **Methaniiazide** was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.[2][3][4][5][6] The drug was exposed to acidic, alkaline, oxidative, thermal, and photolytic stress.

Stress Condition	Treatment	Observation
Acid Hydrolysis	0.1 N HCl at 80°C for 2 hours	Significant degradation observed.
Alkali Hydrolysis	0.1 N NaOH at 80°C for 2 hours	Significant degradation observed.
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub> at room temperature for 24 hours	Moderate degradation observed.
Thermal Degradation	Dry heat at 105°C for 24 hours	Minimal degradation observed.
Photolytic Degradation	Exposure to UV light (254 nm) for 24 hours	Moderate degradation observed. [1]

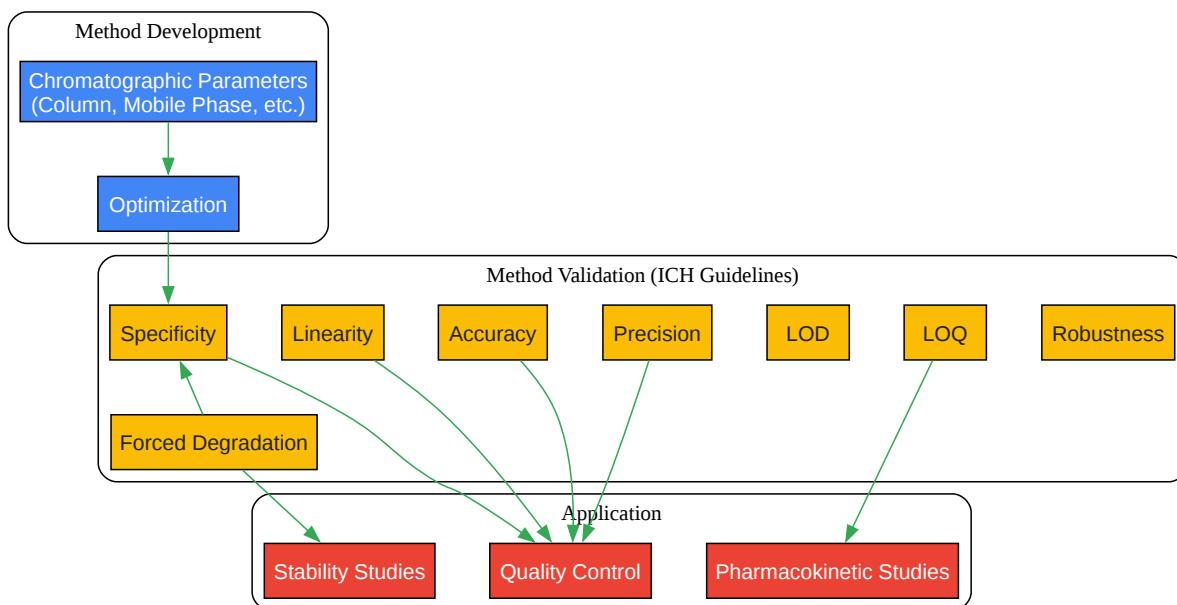
The HPLC analysis of the stressed samples demonstrated that the degradation products were well-resolved from the parent **Methaniiazide** peak, confirming the specificity and stability-indicating capability of the method.

# Visualizations



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Caption: Experimental workflow for **Methaniazide** analysis by HPLC.



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Caption: Logical relationship of HPLC method development and validation for **Methaniazide**.

## Conclusion

The developed and validated RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantification of **Methaniazide** in the presence of its degradation products. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of **Methaniazide**. The stability-indicating nature of the assay makes it particularly suitable for stability studies of pharmaceutical formulations containing **Methaniazide**.

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